molecular formula C14H10N2O B15241434 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No.: B15241434
M. Wt: 222.24 g/mol
InChI Key: MMLMJZNNELPPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-phenylpyridine with suitable aldehydes can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cancer progression .

Comparison with Similar Compounds

  • 1H-pyrrolo[3,2-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to these similar compounds, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde stands out due to its unique aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile scaffold for developing a wide range of bioactive molecules .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-9-12-11-7-4-8-15-14(11)16-13(12)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

MMLMJZNNELPPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)C=O

Origin of Product

United States

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